3-(2-Bromopyridin-4-yl)acrylic acid
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Overview
Description
3-(2-Bromopyridin-4-yl)acrylic acid is an organic compound that features a brominated pyridine ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-nitropyridine with di-tert-butyl dicarbonate to form the intermediate, which is then further reacted to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromopyridin-4-yl)acrylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The acrylic acid moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-(2-Bromopyridin-4-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromopyridin-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways The bromine atom and the acrylic acid moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitropyridine
- 4-Amino-2-bromopyridine
- Di-tert-butyl dicarbonate
Uniqueness
3-(2-Bromopyridin-4-yl)acrylic acid is unique due to its specific combination of a brominated pyridine ring and an acrylic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
3-(2-bromopyridin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12) |
InChI Key |
BOQFDQCKCUCILG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=CC(=O)O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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